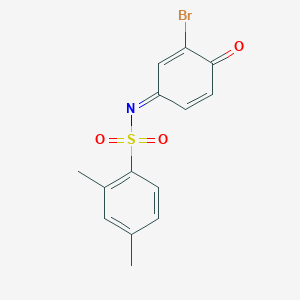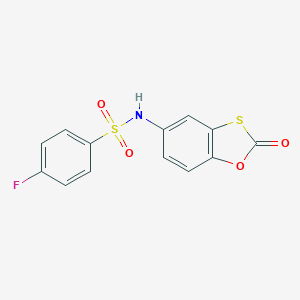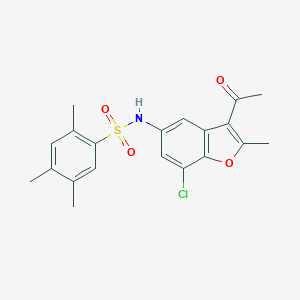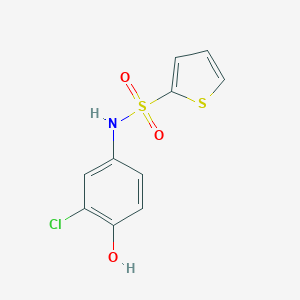![molecular formula C22H23NO6S B284969 Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284969.png)
Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as MSA-1, is a chemical compound that has shown promising results in scientific research. It is a benzofuran derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is well tolerated in animals. It has been shown to decrease tumor growth in animal models and to reduce inflammation in various tissues. This compound has also been found to have a protective effect on the liver by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its low toxicity profile, which makes it suitable for in vivo studies. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Another area of interest is the development of novel synthetic methods for this compound that could improve its yield and purity. Finally, research is needed to explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its low toxicity profile and multiple biological activities make it an attractive candidate for further study. Future research should focus on optimizing its efficacy and exploring its potential as a therapeutic agent for cancer and inflammatory diseases.
Synthesemethoden
Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been synthesized using various methods, including the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with mesitylenesulfonyl chloride in the presence of triethylamine and acetic anhydride. The resulting product is then treated with methyl iodide to obtain this compound. Another method involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with mesitylenesulfonyl chloride and triethylamine, followed by acetylation with acetic anhydride and treatment with methyl iodide.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have anti-oxidant activity by scavenging free radicals.
Eigenschaften
Molekularformel |
C22H23NO6S |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
methyl 5-[acetyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H23NO6S/c1-12-9-13(2)21(14(3)10-12)30(26,27)23(16(5)24)17-7-8-19-18(11-17)20(15(4)29-19)22(25)28-6/h7-11H,1-6H3 |
InChI-Schlüssel |
TVZCINBZFUKVLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)

![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)



![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)

![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
